

Technical Support Center: Improving Yields in Tributyl(vinyl)tin Cross-Coupling Reactions

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Compound of Interest

Compound Name: Tributyl(vinyl)tin

Cat. No.: B143874

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This technical support center provides comprehensive guidance for optimizing and troubleshooting Stille cross-coupling reactions involving **tributyl(vinyl)tin**. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you improve your reaction yields and overcome common challenges.

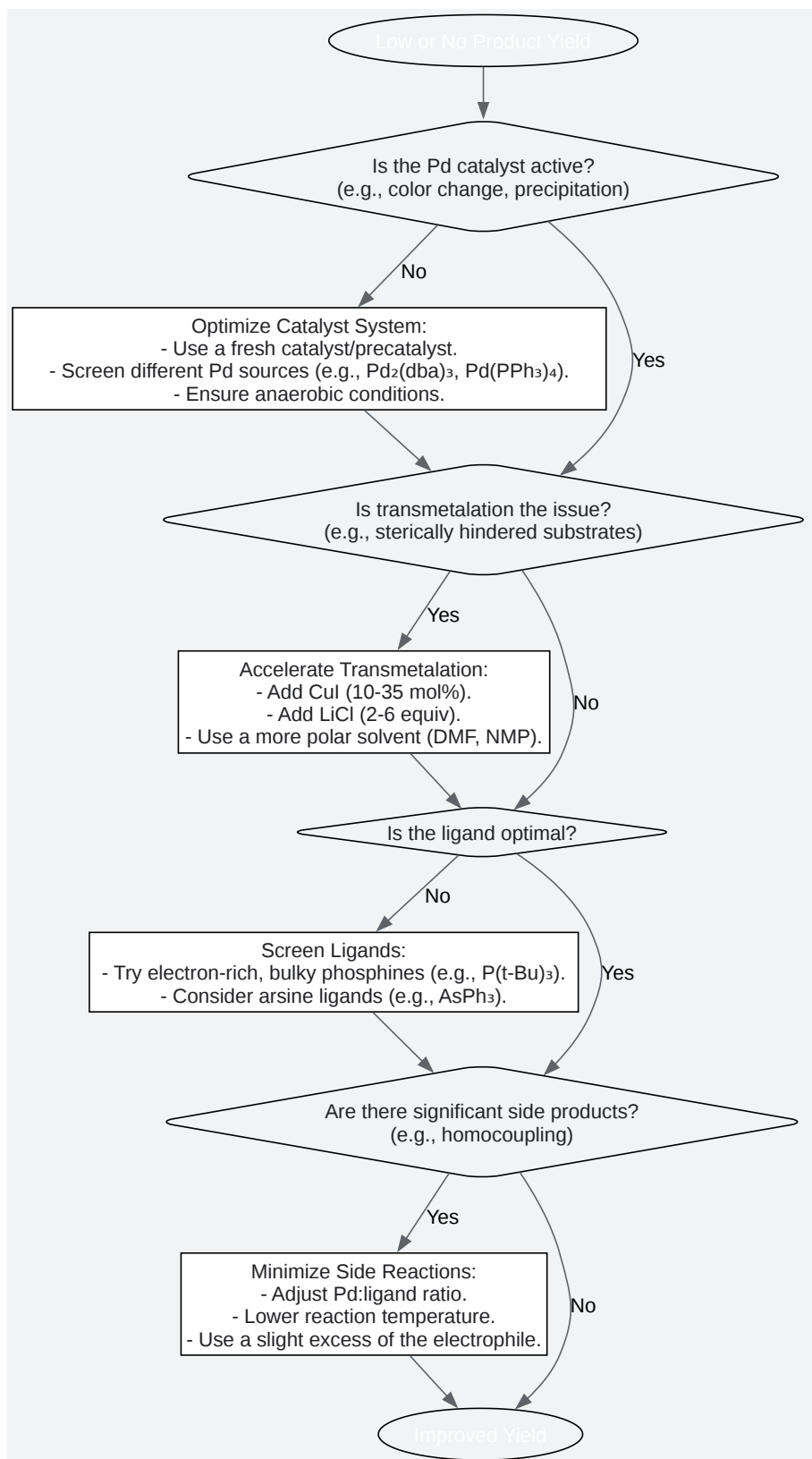
Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stille cross-coupling reaction?

A1: The Stille reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organostannane (like **tributyl(vinyl)tin**) and an organic electrophile (e.g., an aryl or vinyl halide/triflate). The catalytic cycle consists of three main steps:

- **Oxidative Addition:** The active Pd(0) catalyst adds to the organic electrophile (R^1-X), forming a Pd(II) complex.
- **Transmetalation:** The organostannane (R^2-SnBu_3) transfers its vinyl group to the Pd(II) complex. This is often the rate-limiting step of the reaction.^[1]
- **Reductive Elimination:** The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated, forming the final product (R^1-R^2) and regenerating the Pd(0) catalyst.^[2]^[3]





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References

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- 2. Stille Coupling | NROChemistry [nrochemistry.com]
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